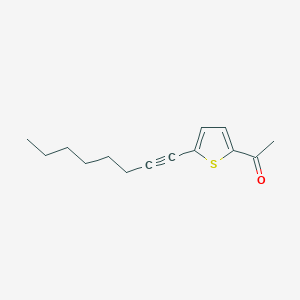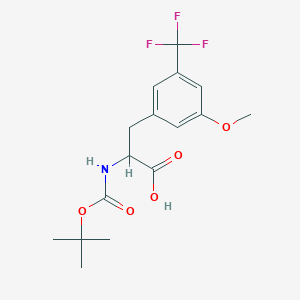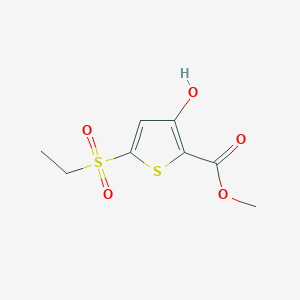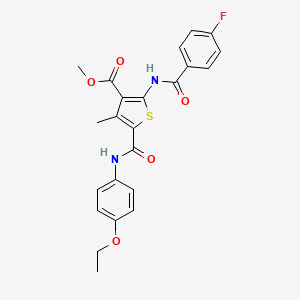
2-(3,5-Difluorophenoxy)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Difluorophenoxy)acetaldehyde is an organic compound with the molecular formula C8H6F2O2 It is characterized by the presence of a difluorophenoxy group attached to an acetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenoxy)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3,5-difluorophenol with chloroacetaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3,5-difluorophenol and chloroacetaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 3,5-difluorophenol is dissolved in a suitable solvent, and chloroacetaldehyde is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by extraction and purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Difluorophenoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(3,5-Difluorophenoxy)acetic acid.
Reduction: 2-(3,5-Difluorophenoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3,5-Difluorophenoxy)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Difluorophenoxy)acetaldehyde depends on its interaction with specific molecular targets. In biological systems, it may act as a substrate for aldehyde dehydrogenase enzymes, leading to the formation of corresponding acids. The difluorophenoxy group may also interact with various receptors or enzymes, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4-Difluorophenoxy)acetaldehyde
- 2-(2,4-Difluorophenoxy)acetaldehyde
- 2-(3,5-Dichlorophenoxy)acetaldehyde
Uniqueness
2-(3,5-Difluorophenoxy)acetaldehyde is unique due to the specific positioning of the fluorine atoms on the phenoxy ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C8H6F2O2 |
|---|---|
Peso molecular |
172.13 g/mol |
Nombre IUPAC |
2-(3,5-difluorophenoxy)acetaldehyde |
InChI |
InChI=1S/C8H6F2O2/c9-6-3-7(10)5-8(4-6)12-2-1-11/h1,3-5H,2H2 |
Clave InChI |
FWTCRBXVUMRKOP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)F)OCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















